N-Propyltetrahydro-2H-pyran-4-amine hydrochloride

Overview

Description

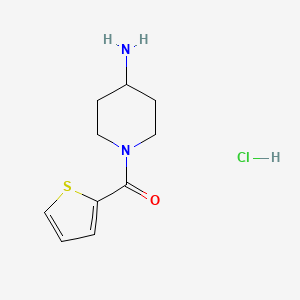

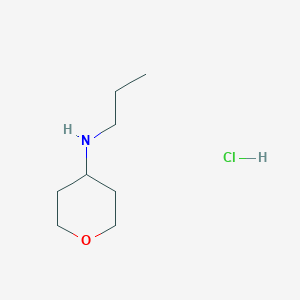

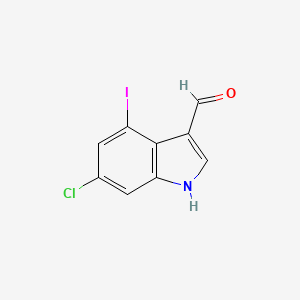

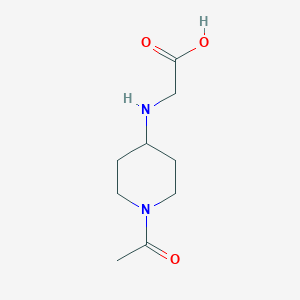

“N-Propyltetrahydro-2H-pyran-4-amine hydrochloride” is a chemical compound with the CAS Number: 192811-37-3 . It has a molecular weight of 143.23 . It appears as a yellowish wax .

Molecular Structure Analysis

The IUPAC name for this compound is N-propyltetrahydro-2H-pyran-4-amine . The InChI code is 1S/C8H17NO/c1-2-5-9-8-3-6-10-7-4-8/h8-9H,2-7H2,1H3 . This information can be used to generate a 3D structure of the molecule for further analysis.Physical And Chemical Properties Analysis

“this compound” is a yellowish wax . It has a molecular weight of 143.23 .Scientific Research Applications

Hybrid Catalysts in Medicinal Chemistry

The pyranopyrimidine core, closely related to pyran derivatives, is a key precursor for medicinal and pharmaceutical industries due to its broader synthetic applications and bioavailability. Research highlights the importance of hybrid catalysts, including organocatalysts, metal catalysts, and nanocatalysts, in the synthesis of 5H-pyrano[2,3-d]pyrimidine scaffolds. These scaffolds have wide applicability in drug development, indicating that compounds like N-Propyltetrahydro-2H-pyran-4-amine hydrochloride could play a role in synthesizing medically relevant molecules (Parmar, Vala, & Patel, 2023).

Amine-functionalized Sorbents for Environmental Applications

Amine-containing sorbents have shown promise for environmental applications, such as the removal of perfluoroalkyl and polyfluoroalkyl substances (PFAS) from water. These compounds' effectiveness at low concentrations suggests that this compound, by virtue of its amine functionality, could be relevant for developing new materials aimed at water purification and treatment technologies (Ateia, Alsbaiee, Karanfil, & Dichtel, 2019).

Catalysis and Chemical Synthesis

Amine-functionalized metal–organic frameworks (MOFs) are another area of interest, particularly for CO2 capture due to the strong interaction between CO2 and basic amine functionalities. This suggests that compounds like this compound could be investigated for their potential to function within MOFs for applications in gas capture and storage, highlighting their relevance in addressing climate change and energy storage challenges (Lin, Kong, & Chen, 2016).

Potential in Biomolecule Immobilization and Cell Colonization

Plasma surface treatments and plasma polymerization techniques, which generate surfaces with reactive chemical groups for biomolecule immobilization, often involve amine functionalities. This indicates that this compound could have applications in creating surfaces that support cell colonization and biomolecule attachment, relevant for biomedical engineering and regenerative medicine (Siow, Britcher, Kumar, & Griesser, 2006).

properties

IUPAC Name |

N-propyloxan-4-amine;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H17NO.ClH/c1-2-5-9-8-3-6-10-7-4-8;/h8-9H,2-7H2,1H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DPYCMNYMDBESIY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCNC1CCOCC1.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H18ClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

179.69 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

amine](/img/structure/B3214972.png)

![[2-Fluoro-3-(hydroxymethyl)phenyl]methanol](/img/structure/B3214980.png)

![1-[(E)-2-Bromovinyl]-4-(trifluoromethyl)benzene](/img/structure/B3214988.png)

![2-{[(1-methyl-1H-pyrazol-5-yl)methyl]amino}ethanol](/img/structure/B3215005.png)

![Propanoic acid, 2-[[(trifluoromethyl)sulfonyl]oxy]-, methyl ester, (2R)-](/img/structure/B3215019.png)

![2-[4-(dimethylamino)piperidin-1-yl]-1-(1H-indol-3-yl)ethan-1-one](/img/structure/B3215032.png)